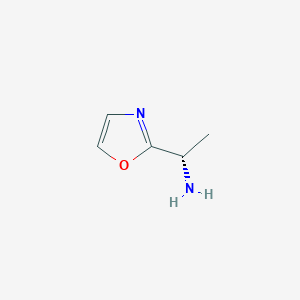
(1S)-1-(1,3-oxazol-2-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(1,3-oxazol-2-yl)ethan-1-amine is a chiral compound featuring an oxazole ring attached to an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1,3-oxazol-2-yl)ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the ethanamine group. One common method involves the cyclization of an appropriate precursor, such as an α-amino ketone, with a suitable reagent like phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(1S)-1-(1,3-oxazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced amine derivatives, and substituted ethanamine compounds.
科学研究应用
(1S)-1-(1,3-oxazol-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (1S)-1-(1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(1R)-1-(1,3-oxazol-2-yl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
2-(1,3-oxazol-2-yl)ethanamine: A structural isomer with the oxazole ring attached at a different position.
1-(1,3-thiazol-2-yl)ethan-1-amine: A similar compound with a thiazole ring instead of an oxazole ring.
Uniqueness
(1S)-1-(1,3-oxazol-2-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the oxazole ring, which imparts distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC 名称 |
(1S)-1-(1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H8N2O/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1 |
InChI 键 |
CWJDVDQXFIORGV-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C1=NC=CO1)N |
规范 SMILES |
CC(C1=NC=CO1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


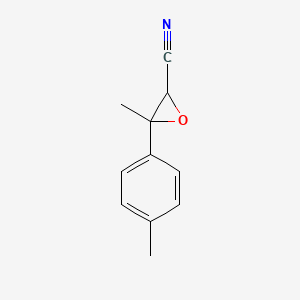
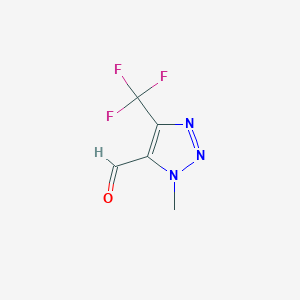
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
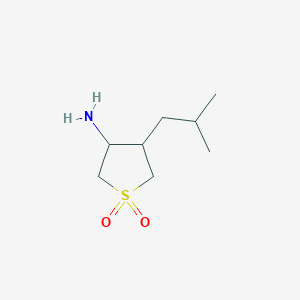
![Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13185603.png)
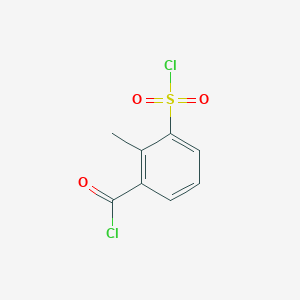
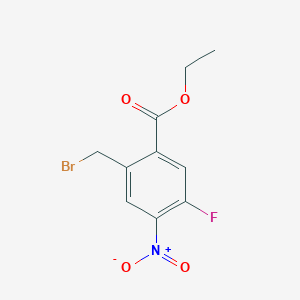
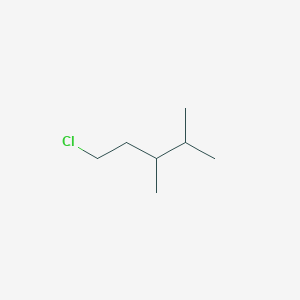
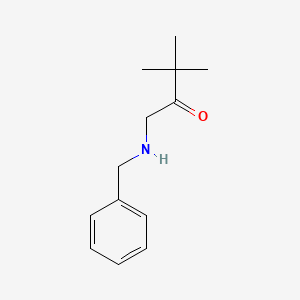
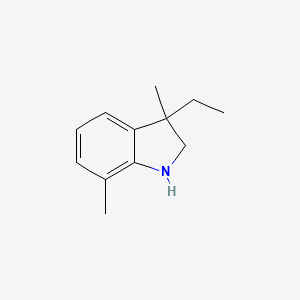
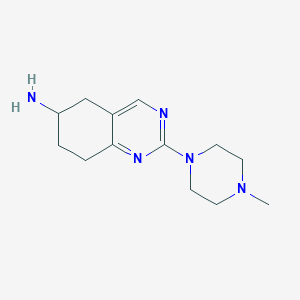
![3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal](/img/structure/B13185650.png)
![N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13185662.png)
![1-[3-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13185666.png)
